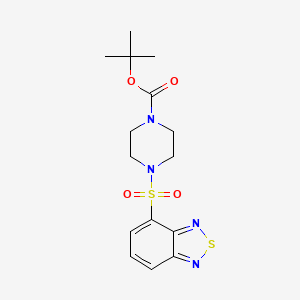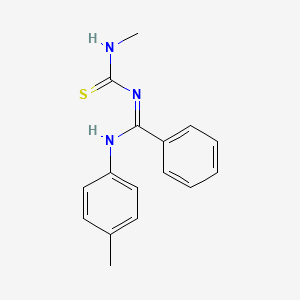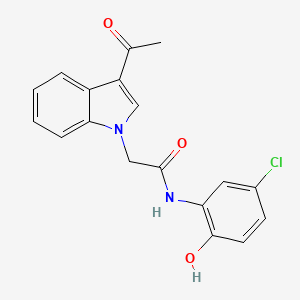
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-y lthio))acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound that features a variety of functional groups, including a dioxothiolan ring, a pyridyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multi-step organic reactions. The key steps might include:
- Formation of the dioxothiolan ring.
- Introduction of the pyridyl group.
- Formation of the triazole ring.
- Coupling of these intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl or triazole rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other molecules that feature dioxothiolan, pyridyl, or triazole rings. Examples could be:
- N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide analogs with different substituents.
- Compounds with similar ring structures but different functional groups.
Uniqueness
The uniqueness of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(4-methyl-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases would be essential
Properties
Molecular Formula |
C15H19N5O3S2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H19N5O3S2/c1-19(12-5-8-25(22,23)10-12)13(21)9-24-15-18-17-14(20(15)2)11-3-6-16-7-4-11/h3-4,6-7,12H,5,8-10H2,1-2H3 |
InChI Key |
XGFBRLQIJVUFPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N(C)C2CCS(=O)(=O)C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide](/img/structure/B12184614.png)
![2-{[2-(4-methoxyphenoxy)ethyl]amino}-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12184615.png)

![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B12184624.png)
![N-(2-acetylphenyl)-2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12184626.png)

![1H-Pyrimido[5,4-i]quinazoline-2,10(3H,4aH)-dione, octahydro-4,8-bis(4-methoxyphenyl)-](/img/structure/B12184629.png)

![3-(2-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one](/img/structure/B12184642.png)

![N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12184667.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide](/img/structure/B12184673.png)
![1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B12184681.png)
